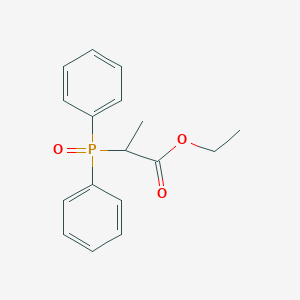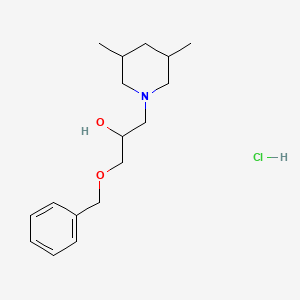![molecular formula C21H14N4O3S2 B4926412 N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4926412.png)
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide, commonly known as BNIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BNIP is a member of the benzothiazole family and is a nitroaromatic compound that contains a carbonothioyl group.
作用機序
The exact mechanism of action of BNIP is not fully understood, but it is believed to be related to its ability to induce apoptosis (programmed cell death) in cancer cells. BNIP has been shown to activate the caspase cascade, which leads to the activation of apoptosis. BNIP has also been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
BNIP has been shown to have various biochemical and physiological effects. In cancer cells, BNIP induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In neurodegenerative diseases, BNIP has been found to protect neurons from oxidative stress and reduce inflammation. BNIP has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using BNIP in lab experiments is its high potency and specificity towards cancer cells. This allows for lower doses to be used, reducing the risk of toxicity. However, one of the limitations of using BNIP is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on BNIP. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of BNIP. Another area of research is the investigation of the potential of BNIP in combination therapy with other anticancer agents. Additionally, the neuroprotective properties of BNIP could be further explored for the treatment of neurodegenerative diseases. Finally, the anti-inflammatory effects of BNIP could be studied for the treatment of inflammatory disorders such as rheumatoid arthritis and multiple sclerosis.
Conclusion:
In conclusion, BNIP is a chemical compound that has shown great potential in scientific research for its therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory therapy. BNIP has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Future research on BNIP could lead to the development of new and more effective treatments for cancer and neurodegenerative diseases.
合成法
BNIP can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzoyl chloride with 3-(1,3-benzothiazol-2-yl)aniline in the presence of triethylamine to form N-(2-nitrobenzoyl)-3-(1,3-benzothiazol-2-yl)aniline. This intermediate is then reacted with carbon disulfide and sodium hydride to form N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide.
科学的研究の応用
BNIP has been extensively studied for its potential therapeutic applications in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory therapy. BNIP has been shown to have significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. BNIP has also been found to possess neuroprotective properties and has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O3S2/c26-19(15-8-1-3-10-17(15)25(27)28)24-21(29)22-14-7-5-6-13(12-14)20-23-16-9-2-4-11-18(16)30-20/h1-12H,(H2,22,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWKTBCMIOKXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-2-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)thio]-N-{2-[(4-methylphenyl)thio]ethyl}propanamide](/img/structure/B4926334.png)

![1-(4-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B4926352.png)

![5-{3-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4926359.png)
![N,N'-1,6-hexanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926362.png)
![2-chloro-N-({[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4926365.png)
![4-(3-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4926367.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B4926397.png)
![3-[(2-phenoxypropanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4926399.png)
![5-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B4926426.png)

![ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate](/img/structure/B4926443.png)